An In-depth Technical Guide to Ethyl bis(2-bromoethyl)carbamate
An In-depth Technical Guide to Ethyl bis(2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl bis(2-bromoethyl)carbamate, with the CAS number 77697-11-1, is an organic compound belonging to the carbamate class of chemicals. Carbamates are characterized by the presence of a carbamate ester functional group. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and the general mechanism of action attributed to this class of compounds. The information is intended to support research and development activities in the fields of chemistry and pharmacology.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 77697-11-1 | [1] |
| Molecular Formula | C₇H₁₃Br₂NO₂ | [2] |
| Molecular Weight | 302.99 g/mol | [2] |
| Predicted Boiling Point | 297.4 ± 33.0 °C | [2] |
| Predicted Density | 1.672 ± 0.06 g/cm³ | [2] |
| Melting Point | No data available | |
| Solubility | No data available | |
| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C. | [3] |
Synthesis
The synthesis of Ethyl bis(2-bromoethyl)carbamate can be achieved through the reaction of bis(2-bromoethyl)amine with ethyl chloroformate. This is a standard method for the formation of carbamates from secondary amines.
Experimental Protocol: Synthesis of Ethyl bis(2-bromoethyl)carbamate
This protocol is adapted from general procedures for the synthesis of carbamates.[4][5]
Materials:
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bis(2-bromoethyl)amine
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Ethyl chloroformate
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Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
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Tertiary amine base (e.g., triethylamine)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, condenser, etc.)
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Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(2-bromoethyl)amine and a slight molar excess of a tertiary amine base (e.g., 1.1 equivalents of triethylamine) in an anhydrous aprotic solvent.
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Cool the reaction mixture in an ice bath (0 °C).
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Slowly add one equivalent of ethyl chloroformate dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
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Upon completion of the reaction, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure Ethyl bis(2-bromoethyl)carbamate.
Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl bis(2-bromoethyl)carbamate.
Potential Mechanism of Action
While specific studies on the biological activity of Ethyl bis(2-bromoethyl)carbamate are not available, compounds of the carbamate class are well-known for their ability to inhibit acetylcholinesterase (AChE).[6][7] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.
Inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the use of some carbamates as insecticides and in the treatment of certain medical conditions. The inhibition is typically reversible, as the carbamylated enzyme can undergo hydrolysis to regenerate the active enzyme.
General Signaling Pathway for Carbamate-induced Acetylcholinesterase Inhibition
Caption: General mechanism of acetylcholinesterase inhibition by carbamates.
Conclusion
Ethyl bis(2-bromoethyl)carbamate is a chemical for which detailed experimental data is limited. This guide provides a summary of the available and predicted chemical properties, a plausible synthesis route with a detailed experimental protocol, and a description of the general mechanism of action for carbamates. This information serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, providing a foundation for further investigation and application of this compound. It is important to note that the predicted properties and the generalized mechanism of action require experimental verification for this specific molecule.
References
- 1. ETHYL BIS(2-BROMOETHYL)CARBAMATE | CAS#:77697-11-1 | Chemsrc [chemsrc.com]
- 2. 77697-11-1 | CAS DataBase [m.chemicalbook.com]
- 3. 77697-11-1|Ethyl bis(2-bromoethyl)carbamate|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
